molecular formula C14H19FN2O3S B4512995 N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4512995
M. Wt: 314.38 g/mol
InChI Key: QSVRVXGXTSFBAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, derivatives of piperidine carboxamides, similar to our compound of interest, are synthesized through methods that may involve solid phase synthesis techniques or reductive alkylation processes, offering insights into potential synthesis pathways for "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" (Luo & Huang, 2004); (Leea et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" can be determined using techniques such as single-crystal X-ray diffraction. Such analyses reveal the conformation of the molecules and the orientation of their aromatic rings, providing a basis for understanding the molecular structure of the compound (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds offer insights into their reactivity and interaction with other chemicals. For instance, benzylpiperazine derivatives and fluorobenzyl analogues exhibit specific chemical behaviors that are pivotal in understanding the chemical reactions and properties of "N-(3-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" (Ohtaka et al., 1989); (Garg et al., 2007).

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-12(6-8-17)14(18)16-10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVRVXGXTSFBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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